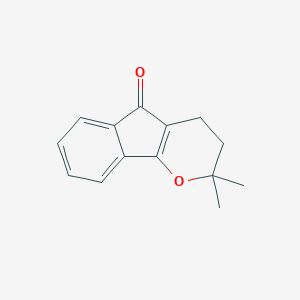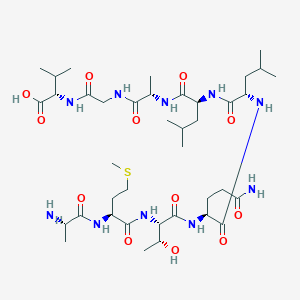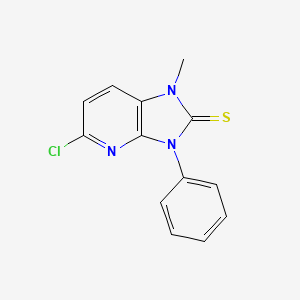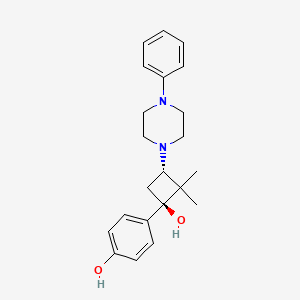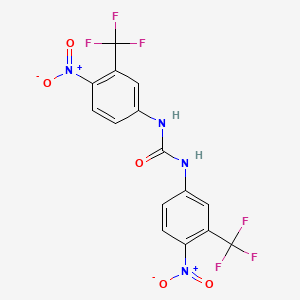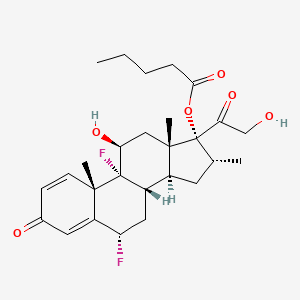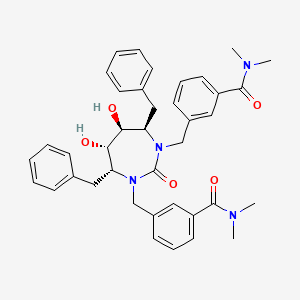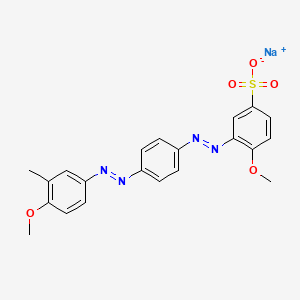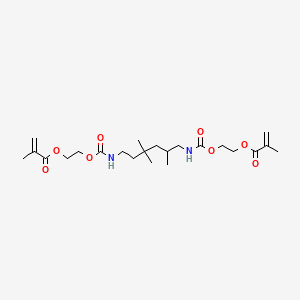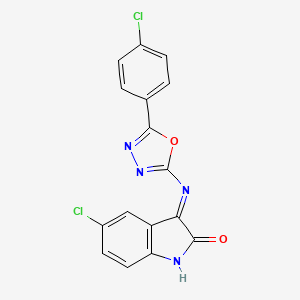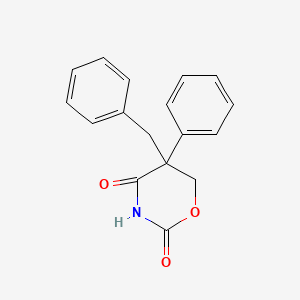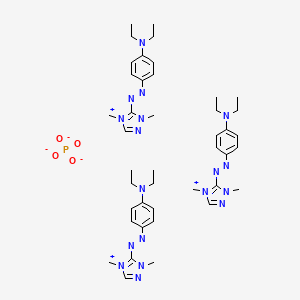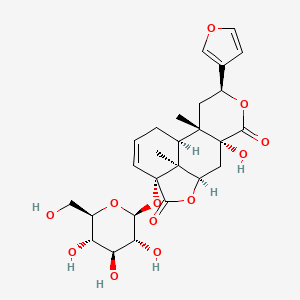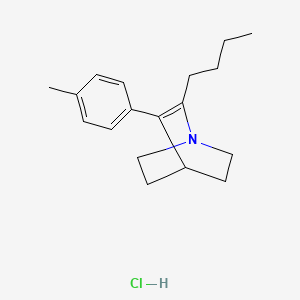
Dzz3zuu9JT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-3-(4-methylphenyl)-1-azabicyclo(2.2.2)oct-2-ene hydrochloride, also known by its identifier Dzz3zuu9JT, is a chemical compound with the molecular formula C18H25N.ClH. This compound is characterized by its unique bicyclic structure, which includes a butyl group and a methylphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-3-(4-methylphenyl)-1-azabicyclo(2.2.2)oct-2-ene hydrochloride typically involves the following steps:
Formation of the bicyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the azabicyclo structure.
Introduction of the butyl group: The butyl group is introduced through a substitution reaction, often using butyl halides in the presence of a base.
Attachment of the methylphenyl group: The methylphenyl group is attached via a Friedel-Crafts alkylation reaction, using methylphenyl halides and a Lewis acid catalyst.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-3-(4-methylphenyl)-1-azabicyclo(2.2.2)oct-2-ene hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Applications De Recherche Scientifique
2-Butyl-3-(4-methylphenyl)-1-azabicyclo(2.2.2)oct-2-ene hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-butyl-3-(4-methylphenyl)-1-azabicyclo(2.2.2)oct-2-ene hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butyl-3-(4-chlorophenyl)-1-azabicyclo(2.2.2)oct-2-ene hydrochloride
- 2-Butyl-3-(4-fluorophenyl)-1-azabicyclo(2.2.2)oct-2-ene hydrochloride
Uniqueness
2-Butyl-3-(4-methylphenyl)-1-azabicyclo(2.2.2)oct-2-ene hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the phenyl ring, in particular, influences its reactivity and interaction with molecular targets, setting it apart from similar compounds.
Propriétés
Numéro CAS |
401467-46-7 |
|---|---|
Formule moléculaire |
C18H26ClN |
Poids moléculaire |
291.9 g/mol |
Nom IUPAC |
2-butyl-3-(4-methylphenyl)-1-azabicyclo[2.2.2]oct-2-ene;hydrochloride |
InChI |
InChI=1S/C18H25N.ClH/c1-3-4-5-17-18(15-8-6-14(2)7-9-15)16-10-12-19(17)13-11-16;/h6-9,16H,3-5,10-13H2,1-2H3;1H |
Clé InChI |
WCOGAMFOYILSHM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C2CCN1CC2)C3=CC=C(C=C3)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


